
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate inhibits SYK, which is a key mediator of B-cell receptor signaling. By blocking SYK, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of malignant B cells. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has been shown to induce apoptosis in B-cell malignancies by inhibiting SYK-mediated signaling pathways. In preclinical studies, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to inhibit the proliferation of malignant B cells and to enhance the activity of other anti-cancer agents. 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has a favorable safety profile and is well-tolerated in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has several advantages for laboratory experiments, including its potent anti-tumor activity, favorable safety profile, and well-established mechanism of action. However, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
Zukünftige Richtungen
There are several future directions for the development and evaluation of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate. These include the evaluation of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate in combination with other anti-cancer agents, the identification of biomarkers that can predict response to 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate, and the evaluation of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate in other B-cell malignancies. Additionally, the development of more potent and selective SYK inhibitors may lead to the development of more effective therapies for B-cell malignancies.
Synthesemethoden
The synthesis of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves a multi-step process that begins with the conversion of 4-fluorophenyl thioether to the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with 3-(2-aminoethyl)cyclohexylamine to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 4-fluorophenyl isocyanate to yield 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has demonstrated potent anti-tumor activity both as a single agent and in combination with other anti-cancer agents.
Eigenschaften
IUPAC Name |
[3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S/c22-14-4-8-16(9-5-14)25-21(27)28-18-3-1-2-17(12-18)24-20(26)13-29-19-10-6-15(23)7-11-19/h4-11,17-18H,1-3,12-13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBUECIFBYOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

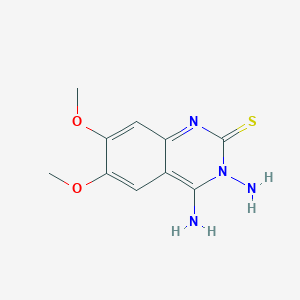

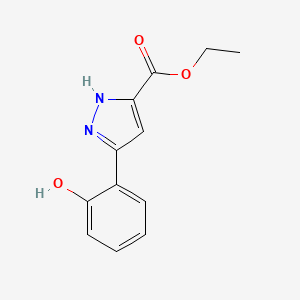
![2-(1-Methylindol-3-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719404.png)
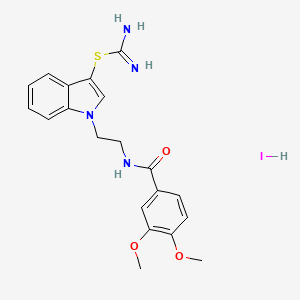

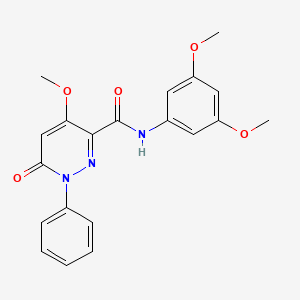
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
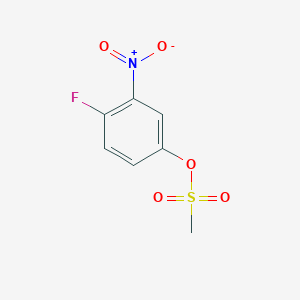
![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)
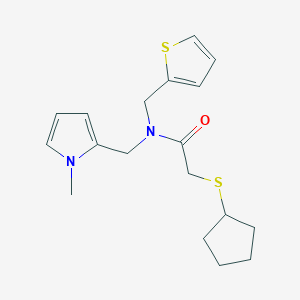
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)